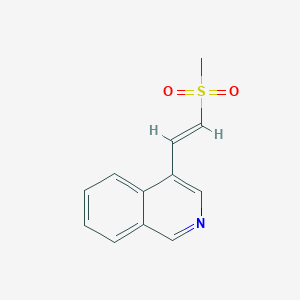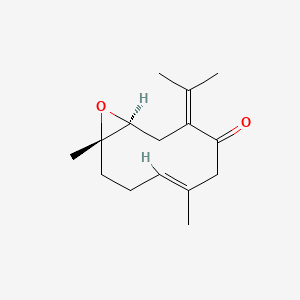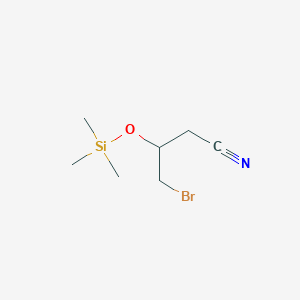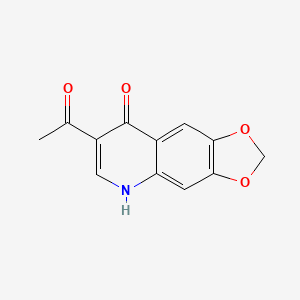
(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound features a vinyl group substituted with a methylsulfonyl group at the 2-position, and an isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Methylsulfonylation: The vinyl group is then functionalized with a methylsulfonyl group. This can be done using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the methylsulfonyl group or to reduce the vinyl group to an alkane.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alkanes or deprotected isoquinolines.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline has several applications in scientific research:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders or cancers.
Materials Science: Its unique structure may be useful in the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (E)-4-(2-(methylsulfonyl)vinyl)isoquinoline depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. For example, it could inhibit a particular enzyme involved in a disease pathway.
Materials Science: In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
4-vinylisoquinoline: Lacks the methylsulfonyl group, which may result in different reactivity and applications.
(E)-4-(2-(methylthio)vinyl)isoquinoline: Contains a methylthio group instead of a methylsulfonyl group, which may affect its electronic properties and reactivity.
Uniqueness
(E)-4-(2-(methylsulfonyl)vinyl)isoquinoline is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and potential applications. This functional group can enhance the compound’s solubility, stability, and ability to participate in specific chemical reactions.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
4-[(E)-2-methylsulfonylethenyl]isoquinoline |
InChI |
InChI=1S/C12H11NO2S/c1-16(14,15)7-6-11-9-13-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |
InChI Key |
TVOKCVSHBSVLTF-VOTSOKGWSA-N |
Isomeric SMILES |
CS(=O)(=O)/C=C/C1=CN=CC2=CC=CC=C21 |
Canonical SMILES |
CS(=O)(=O)C=CC1=CN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)






![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)

